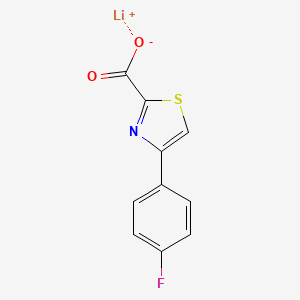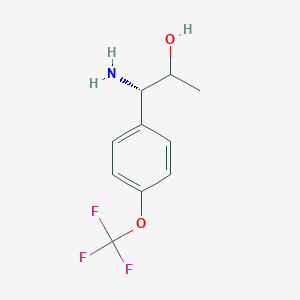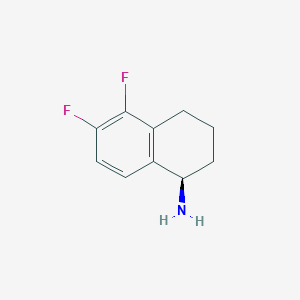
(R)-5,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-5,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a chemical compound that belongs to the class of fluorinated amines. This compound is characterized by the presence of two fluorine atoms attached to the naphthalene ring, which is partially hydrogenated. The ®-configuration indicates that the compound is optically active and has a specific three-dimensional arrangement of atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the following steps:
Hydrogenation: The partially hydrogenated naphthalene ring is obtained through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Industrial Production Methods
Industrial production of ®-5,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine may involve large-scale fluorination and hydrogenation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of chiral catalysts or resolution methods may be employed to obtain the desired ®-enantiomer with high optical purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: ®-5,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form more saturated amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles such as amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.
Major Products Formed
Oxidation: Formation of difluorinated ketones or aldehydes.
Reduction: Formation of more saturated amines.
Substitution: Formation of substituted amines or thiols.
Scientific Research Applications
®-5,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with improved metabolic stability and bioavailability.
Industry: Utilized in the development of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of ®-5,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The compound may modulate signaling pathways and biochemical processes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
®-5,6-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amine: Similar structure with the amine group at a different position.
(S)-5,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine: The enantiomer of the compound with opposite optical activity.
5,6-Difluoro-1,2,3,4-tetrahydronaphthalene: Lacks the amine group but has a similar fluorinated naphthalene core.
Uniqueness
®-5,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its specific ®-configuration, which imparts distinct stereochemical properties and biological activity. The presence of fluorine atoms enhances its chemical stability and potential interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H11F2N |
|---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
(1R)-5,6-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C10H11F2N/c11-8-5-4-6-7(10(8)12)2-1-3-9(6)13/h4-5,9H,1-3,13H2/t9-/m1/s1 |
InChI Key |
CREDSYGNTQWQGH-SECBINFHSA-N |
Isomeric SMILES |
C1C[C@H](C2=C(C1)C(=C(C=C2)F)F)N |
Canonical SMILES |
C1CC(C2=C(C1)C(=C(C=C2)F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


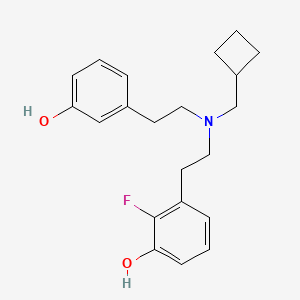
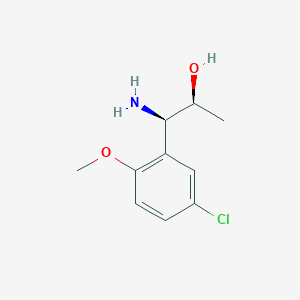
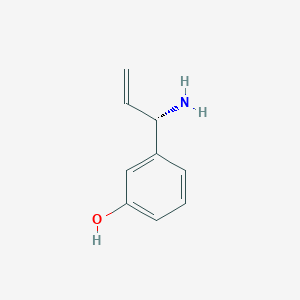

![((2R,3R,4S,5R)-3-(Benzoyloxy)-4-fluoro-5-(7-nitro-3H-imidazo[4,5-B]pyridin-3-YL)tetrahydrofuran-2-YL)methyl benzoate](/img/structure/B15233566.png)


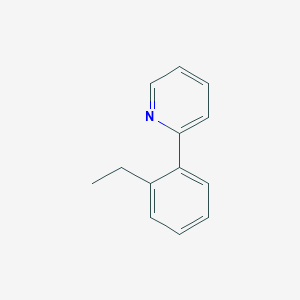
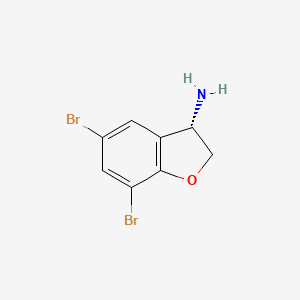
![1,3,5-Tris(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)benzene](/img/structure/B15233607.png)
![{3-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl}methanamine](/img/structure/B15233610.png)
